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Abstract: This technical guide provides an in-depth analysis of the crystal structure of folic acid
dihydrate (C₁₉H₁₉N₇O₆·2H₂O), a crucial synthetic vitamin in the B-complex family. Utilizing

data from synchrotron X-ray powder diffraction and density functional theory (DFT)

optimizations, this paper details the molecule's crystallographic parameters, intricate three-

dimensional hydrogen bonding network, and distinct molecular conformation. We present

detailed experimental protocols for structure determination and refinement. Furthermore, the

implications of these structural features on the compound's physicochemical properties—such

as stability, solubility, and molecular recognition by biological receptors—are discussed. This

guide is intended for researchers, scientists, and professionals in drug development seeking a

comprehensive understanding of the solid-state characteristics of folic acid dihydrate.

Introduction
Folic acid, also known as Vitamin B9, is a synthetic folate essential for numerous metabolic

processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of

amino acids.[1] Its role is particularly critical during periods of rapid cell division and growth,

such as pregnancy and infancy.[1] The commercially available and most common form of folic

acid is a dihydrate.[2] Understanding its solid-state properties is paramount for the

pharmaceutical industry, as these characteristics directly influence its stability, dissolution rate,

and bioavailability in solid dosage forms. This guide elucidates the detailed crystal structure of

folic acid dihydrate and explores the functional consequences of this arrangement.

Crystal Structure Analysis
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The crystal structure of folic acid dihydrate has been determined and refined using

synchrotron X-ray powder diffraction data, with subsequent optimization through density

functional techniques.[2][3]

Crystallographic Data
Folic acid dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules

per unit cell.[2][3] The fundamental crystallographic parameters are summarized in the table

below.

Parameter Value

Formula C₁₉H₁₉N₇O₆·2H₂O

Space Group P2₁2₁2₁

a 7.27578(3) Å[2][3]

b 8.63217(4) Å[2][3]

c 32.41719(22) Å[2][3]

Volume (V) 2035.985(18) Å³[2][3]

Z 4[2][3]

Molecular Conformation
In the crystalline state, the folic acid molecule adopts an extended conformation.[4] A key

feature is the bent conformation of the dicarboxylic acid (glutamic acid) side chain relative to

the p-aminobenzoyl and pteridine moieties.[2][3] The pteridine ring is present in its keto form.[3]

[4] This specific spatial arrangement has significant implications for how the molecule interacts

with biological targets.

Supramolecular Assembly: The Hydrogen Bonding
Network
The crystal structure is extensively stabilized by a complex, three-dimensional network of

hydrogen bonds.[2][3] This network involves the folic acid molecule and the two water

molecules of hydration. Key interactions include:
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Carboxylic Acid Donations: The carboxylic acid groups act as proton donors. One donates a

proton to a water molecule (O₅₂), while the other donates to the ketone group (O₁₂) of a

neighboring folic acid molecule.[2]

Water Molecule Bridging: Each water molecule participates actively in the network by

donating two protons and accepting one.[2]

N-H···O Bonds: Several nitrogen-hydrogen groups on the pteridine ring and amide linkage

also form hydrogen bonds with oxygen acceptors.[2]

This robust hydrogen-bonding scheme is the primary reason for the crystal's stability.

Experimental Protocols
The determination of the folic acid dihydrate crystal structure involves a multi-step process

combining experimental diffraction with computational modeling.

Crystallization and Sample Preparation
For analysis, commercial folic acid dihydrate is typically used. To ensure purity and suitability

for diffraction, recrystallization from hot water or dilute acid can be performed.[5] The water

content can be verified using Karl Fischer titration to confirm the dihydrate stoichiometry.[3]

Data Collection and Structure Solution
High-resolution X-ray powder diffraction (XRPD) data is collected using a synchrotron source,

which provides a highly intense and collimated X-ray beam necessary for resolving complex

structures from powder samples.[2] The diffraction pattern is indexed to determine the unit cell

parameters and space group.[2][6] The structure is then solved from this data using direct-

space methods, such as simulated annealing, where a model of the folic acid molecule and two

water molecules are used as fragments to find the best fit within the determined unit cell.[2][6]

Structure Refinement and Optimization
Following the initial solution, a Rietveld refinement is carried out using software like GSAS

(General Structure Analysis System).[2] This process adjusts the atomic coordinates and other

structural parameters to minimize the difference between the observed and calculated

diffraction patterns. To further improve the accuracy of the hydrogen atom positions and
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optimize the molecular geometry, Density Functional Theory (DFT) calculations are employed.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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